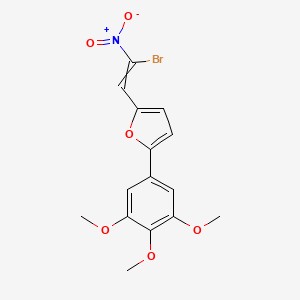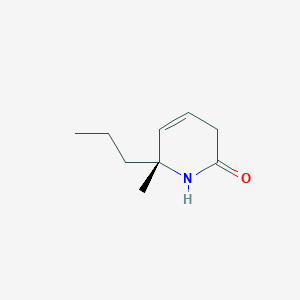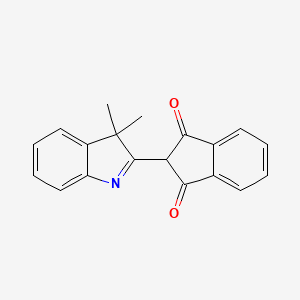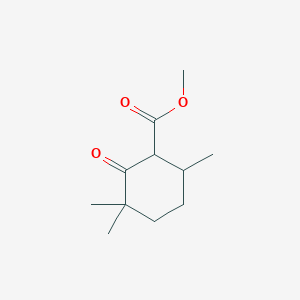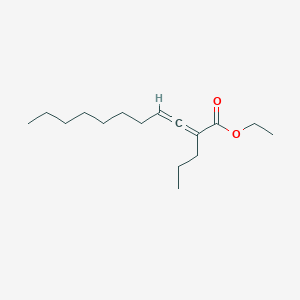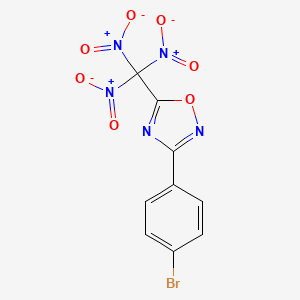
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole typically involves the reaction of 4-bromobenzohydrazide with trinitromethane under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the presence of the trinitromethyl group, which can be highly explosive.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
科学的研究の応用
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Due to its explosive nature, it is studied for applications in the development of new explosives and propellants.
作用機序
The mechanism of action of 3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The trinitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The oxadiazole ring can also participate in hydrogen bonding and other interactions with target proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
4-Bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in the rest of its structure.
4-Bromophenyl 4-nitrobenzoate: Similar in having both bromophenyl and nitro groups but with a different core structure.
Uniqueness
3-(4-Bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole is unique due to the presence of the trinitromethyl group, which imparts distinct chemical and physical properties. This group makes the compound highly reactive and potentially explosive, distinguishing it from other similar compounds.
特性
CAS番号 |
850629-30-0 |
|---|---|
分子式 |
C9H4BrN5O7 |
分子量 |
374.06 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-(trinitromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H4BrN5O7/c10-6-3-1-5(2-4-6)7-11-8(22-12-7)9(13(16)17,14(18)19)15(20)21/h1-4H |
InChIキー |
HENRFZLOTLUIQR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![9,10-Di([1,1'-biphenyl]-4-yl)-2-tert-butylanthracene](/img/structure/B14183603.png)
![1'-Methyl-5-nitrospiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14183610.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
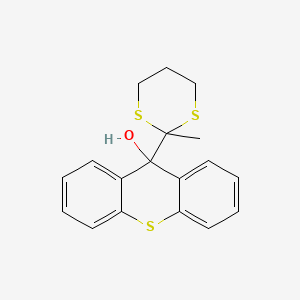
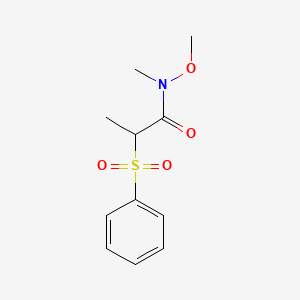
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
![1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14183653.png)
